molecular formula C8H13Br B6205798 6-bromospiro[2.5]octane CAS No. 1895301-10-6

6-bromospiro[2.5]octane

Cat. No.: B6205798
CAS No.: 1895301-10-6
M. Wt: 189.1
InChI Key:
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Description

6-Bromospiro[2.5]octane, also known as 6-bromo-2-methyl-2-pentanol, is a bicyclic organic compound that belongs to the class of spiro compounds. It has a unique structure with a spiro ring system consisting of two fused five-membered rings. This compound has a variety of applications in scientific research and is used in the synthesis of various compounds. In 5]octane, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed.

Mechanism of Action

The mechanism of action of 6-bromospiro[2.5]octane is not fully understood. It is believed to be involved in a variety of biochemical and physiological processes, such as the regulation of gene expression and the modulation of metabolic pathways. It has also been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been suggested that it may have anti-inflammatory and antioxidant properties, as well as the ability to modulate cell signaling pathways. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 6-bromospiro[2.5]octane in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of this compound is that its mechanism of action is not fully understood and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

The future directions for research on 6-bromospiro[2.5]octane include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted to explore its potential therapeutic applications. Additionally, research should be conducted to explore its potential use as a building block in the synthesis of other complex molecules. Finally, further research should be conducted to explore its potential use in the development of new materials.

Synthesis Methods

6-Bromospiro[2.5]octane can be synthesized through a variety of methods. The most common method involves the reaction of bromobenzene with 2-methyl-2-pentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, with the bromobenzene being attacked by the hydroxide ion. The product is then isolated and purified by distillation.

Scientific Research Applications

6-Bromospiro[2.5]octane has a variety of applications in scientific research. It is used as a precursor in the synthesis of various compounds, such as spirocyclic oxindoles, which have been studied for their potential therapeutic applications. It is also used as a building block in the synthesis of other complex molecules, such as polycyclic aromatic hydrocarbons. Additionally, it has been used in the synthesis of polymers and in the development of new materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromospiro[2.5]octane can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium", "Diethyl ether", "Benzene" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in the presence of sodium hydroxide and methanol to form 6-bromocyclohexanone.", "Step 2: Conversion of 6-bromocyclohexanone to 6-bromocyclohexene by elimination of water using hydrochloric acid.", "Step 3: Addition of magnesium to 6-bromocyclohexene in diethyl ether to form Grignard reagent.", "Step 4: Reaction of Grignard reagent with benzene to form 6-bromocyclohexylmagnesium bromide.", "Step 5: Cyclization of 6-bromocyclohexylmagnesium bromide with sodium bicarbonate to form 6-bromospiro[2.5]octane.", "Step 6: Purification of 6-bromospiro[2.5]octane using sodium sulfate." ] }

1895301-10-6

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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